6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene
Description
6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0³,⁷]dodeca-4,6-diene is a nitrogen-rich heterocyclic compound characterized by a complex tricyclic framework incorporating four nitrogen atoms and an ethyl substituent at the 6-position. Its structure combines bicyclic and azacyclic motifs, which are common in bioactive molecules and materials science.
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
6-ethyl-3,4,5,12-tetrazatricyclo[7.2.1.03,7]dodeca-4,6-diene |
InChI |
InChI=1S/C10H16N4/c1-2-9-10-5-7-3-4-8(11-7)6-14(10)13-12-9/h7-8,11H,2-6H2,1H3 |
InChI Key |
XUOKFIXGOYIALV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CC3CCC(N3)CN2N=N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene involves multiple steps, typically starting with the preparation of the core tricyclic structure. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity levels .
Chemical Reactions Analysis
6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Key Observations :
- Ethyl vs.
- Ethyl vs. Isopropyl : The isopropyl variant’s branched structure may enhance membrane permeability in biological systems .
- Aromatic Hybrids : Furyl and phenyl substituents (e.g., in SA12-1045) introduce planar aromatic systems, favoring interactions with biological targets like enzymes or receptors .
Solubility and Stability
- 6-Ethyl derivative : Predicted moderate solubility in dichloromethane or THF due to the ethyl group’s balance between hydrophobicity and polarity.
- Cyclopropyl analog : Higher crystallinity and stability (decomposition temp. >200°C inferred from safety guidelines) but poor aqueous solubility .
- Furyl-phenyl hybrid : Enhanced solubility in DMSO (common in screening libraries) due to polar carboxamide groups .
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C₁₂H₁₈N₄
- Molecular Weight : 226.30 g/mol
Structural Representation
The compound's structure features a complex arrangement of carbon and nitrogen atoms that contribute to its unique properties. The tetraazatricyclo framework allows for various interactions with biological systems.
Antimicrobial Properties
Research has indicated that tetraazatricyclo compounds exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of similar structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with DNA replication.
Table 1: Antimicrobial Activity of Tetraazatricyclo Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it exhibits selective toxicity towards certain cancer cells while sparing normal cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The proposed mechanism of action for the biological activity of this compound includes:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways within microbial cells.
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tetraazatricyclo compounds against resistant strains of bacteria. The results highlighted that this compound demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Therapeutics
Another investigation focused on the cytotoxic effects of this compound on breast cancer cells. The study found that treatment with the compound resulted in apoptosis in MCF-7 cells through the activation of caspase pathways. These findings support its potential use in targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
